Des-(4-fluoro-1,2,4-triazol-3-one-5-methyl (2R,3S,1'S)-Aprepitant Hydrochloride

Impurity profiling LC-MS/MS HRMS identification

Des-(4-fluoro-1,2,4-triazol-3-one-5-methyl (2R,3S,1'S)-Aprepitant Hydrochloride (CAS 874460-46-5) is a structurally defined process-related impurity and potential metabolite analogue of the NK1 receptor antagonist Aprepitant. The compound is a morpholine-based small molecule with the molecular formula C20H19F6NO2·HCl and a molecular weight of 455.83 g/mol.

Molecular Formula C20H20ClF6NO2
Molecular Weight 455.8 g/mol
Cat. No. B12072583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDes-(4-fluoro-1,2,4-triazol-3-one-5-methyl (2R,3S,1'S)-Aprepitant Hydrochloride
Molecular FormulaC20H20ClF6NO2
Molecular Weight455.8 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(NCCO2)C3=CC=CC=C3.Cl
InChIInChI=1S/C20H19F6NO2.ClH/c1-12(14-9-15(19(21,22)23)11-16(10-14)20(24,25)26)29-18-17(27-7-8-28-18)13-5-3-2-4-6-13;/h2-6,9-12,17-18,27H,7-8H2,1H3;1H/t12-,17+,18-;/m1./s1
InChIKeyCYUJCMZNSWCAQI-DIJUPQTOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Des-(4-fluoro-1,2,4-triazol-3-one-5-methyl) Aprepitant Hydrochloride – CAS 874460-46-5 Impurity Reference Standard for Aprepitant Analytical Quality Control


Des-(4-fluoro-1,2,4-triazol-3-one-5-methyl (2R,3S,1'S)-Aprepitant Hydrochloride (CAS 874460-46-5) is a structurally defined process-related impurity and potential metabolite analogue of the NK1 receptor antagonist Aprepitant. The compound is a morpholine-based small molecule with the molecular formula C20H19F6NO2·HCl and a molecular weight of 455.83 g/mol [1]. It is formally designated as (2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-phenylmorpholine hydrochloride and is supplied primarily as an analytical reference standard for impurity profiling, method development, and quality control (QC) release testing of Aprepitant active pharmaceutical ingredient (API) and finished dosage forms [2]. Unlike the parent drug, this compound lacks both the 1,2,4-triazol-3-one heterocycle and the 4-fluoro substituent on the phenyl ring, resulting in distinct physicochemical properties that necessitate its independent procurement as a characterized reference material.

Why Generic Aprepitant Impurity Standards Cannot Substitute for CAS 874460-46-5 in Regulated Analytical Workflows


Closely related aprepitant impurities—including Defluoro Aprepitant (EP Impurity A, CAS 170729-76-7), diastereomeric des-triazolone isomers (e.g., CAS 1333998-21-2), and the M2 metabolite series—exhibit overlapping but distinct chromatographic retention, molecular mass, and fragmentation patterns that preclude their mutual interchangeability in validated HPLC methods [1]. The USP monograph for Aprepitant explicitly mandates a minimum resolution of NLT 3.0 between desfluoro aprepitant and the aprepitant peak, and assigns a distinct relative retention time (RRT 0.85) and acceptance criterion (NMT 0.15%) to Desfluoro Aprepitant, while any unspecified impurity—under which the target compound falls—carries a different, more stringent individual limit of NMT 0.10% [2]. Using an incorrect impurity reference standard with divergent retention, UV response factor, or mass spectrometric transition would generate inaccurate system suitability results, compromise peak identification, and risk non-compliance with ICH Q3A/Q3B thresholds during ANDA or NDA regulatory review.

Quantitative Differentiation Evidence: Des-(4-fluoro-1,2,4-triazol-3-one-5-methyl) Aprepitant HCl vs. Closest Analogs


Molecular Weight Deficit of 78.6 Da vs. Aprepitant and 60.6 Da vs. Defluoro Aprepitant Enables Unambiguous Mass Spectrometric Discrimination

The target compound (C20H19F6NO2·HCl, MW 455.83 g/mol) exhibits a molecular weight deficit of 78.6 Da relative to Aprepitant (C23H21F7N4O3, MW 534.43 g/mol) and 60.6 Da relative to Defluoro Aprepitant (C23H22F6N4O3, MW 516.44 g/mol) [1]. This mass difference arises from the absence of the 1,2,4-triazol-3-one-5-methyl moiety (~94 Da) coupled with the loss of the 4-fluorophenyl substituent (replaced by unsubstituted phenyl, net loss ~18 Da). In LC-MS/MS workflows, the protonated molecule [M+H]+ of the free base (m/z 420.1) is distinct from Aprepitant (m/z 535.2) and Defluoro Aprepitant (m/z 517.2), enabling selective reaction monitoring (SRM) transitions that do not cross-interfere with the parent drug or other specified impurities during multiple reaction monitoring (MRM) method development.

Impurity profiling LC-MS/MS HRMS identification Molecular weight differentiation

LogP Differential of +1.59 vs. Aprepitant and +0.66 vs. Defluoro Aprepitant Drives Distinct Reversed-Phase Chromatographic Retention

The target compound (free base) has a calculated LogP of 5.82, compared to Aprepitant at 4.23 and Defluoro Aprepitant at 5.16 [1]. The ΔLogP of +1.59 relative to Aprepitant predicts significantly longer retention on reversed-phase (RP) C18/C8 columns, with the target compound expected to elute after the Aprepitant main peak (RRT > 1.0), in contrast to Defluoro Aprepitant, which elutes before Aprepitant with an established USP RRT of 0.85 [2]. Under the compendial USP gradient conditions (acetonitrile/phosphate buffer pH 2.5, L7 column), the target compound's higher hydrophobicity arising from removal of the polar triazolone ring and replacement of 4-fluorophenyl with phenyl results in a retention shift that qualitatively distinguishes it from all other common aprepitant-related impurities listed in pharmacopoeial monographs.

Chromatographic retention LogP Reversed-phase HPLC Hydrophobicity

USP Regulatory Classification: Target Compound Falls Under 'Unspecified Impurity' with NMT 0.10% Limit vs. Desfluoro Aprepitant NMT 0.15%

The USP 2025 Aprepitant monograph lists Desfluoro Aprepitant (RRT 0.85) as a specified impurity with an acceptance criterion of NMT 0.15%, while any individual unspecified impurity is limited to NMT 0.10% and total impurities to NMT 0.30% [1]. The target compound, Des-(4-fluoro-1,2,4-triazol-3-one-5-methyl) Aprepitant HCl, is not listed as a named specified impurity in the current USP monograph and therefore defaults to the more stringent unspecified impurity threshold of NMT 0.10%—a limit that is 33% lower than that applied to Desfluoro Aprepitant. This differential regulatory treatment means that analytical methods must demonstrate adequate sensitivity (LOQ ≤ 0.05% or better, per ICH Q3A reporting threshold) and specificity to detect and quantify this compound at lower absolute levels than the primary specified impurity. In the Chinese Pharmacopoeia-aligned HPLC method for aprepitant related substances, the LOD for defluorinated aprepitant was established at 0.50 ng, with a linear range of 2–40 ng, providing a validated sensitivity benchmark against which the target compound's detectability must be independently verified [2].

Pharmacopoeial compliance Impurity acceptance criteria ANDA regulatory submission ICH Q3A

Commercial Purity Specification: ≥95% Reference Standard Grade vs. Aprepitant API Compendial Requirement of 98.0%–102.0%

The target compound is commercially supplied as an analytical reference standard with a purity specification of ≥95% (by HPLC), as certified by vendors operating under ISO 17034 reference material producer accreditation [1]. In contrast, Aprepitant API is regulated under the USP monograph with an assay acceptance criterion of NLT 98.0% and NMT 102.0% on the anhydrous and solvent-free basis [2]. This 3.0% minimum purity gap reflects the fundamental difference in intended use: the target compound serves as a qualitative and quantitative chromatographic marker (where known purity enables response factor correction), while Aprepitant API is a therapeutically active substance subject to strict potency specifications. For the (2R,3R) diastereomeric analog (CAS 1333998-21-2), the molecular weight is 473.81 g/mol, underscoring that even structurally similar des-triazolone impurities differ in both mass and vendor-reported purity . The target compound's typical vendor purity of 95–98% necessitates that laboratories account for purity factor correction when preparing stock solutions for impurity quantitation, a step not required when the reference standard itself is the API.

Reference standard purity Assay specification Quality control procurement ISO 17034

Absence of the 1,2,4-Triazol-3-one Pharmacophore Predicts Loss of NK1 Receptor Binding Affinity Relative to Aprepitant and Defluoro Aprepitant

Aprepitant derives its high-affinity NK1 receptor antagonism (IC50 ≈ 0.1–0.12 nM in competitive radioligand binding assays against substance P) from the combined pharmacophoric elements of the morpholine core, the 3,5-bis(trifluoromethyl)phenyl ethoxy side chain, the 4-fluorophenyl substituent, and the 1,2,4-triazol-3-one moiety [1]. The target compound lacks both the 1,2,4-triazol-3-one ring (removed via N-dealkylation, analogous to the primary metabolic pathway mediated by CYP3A4) and the 4-fluoro substituent on the phenyl ring. In the clinical pharmacology of Aprepitant, the major metabolites M1 and M2—both of which lack the triazolone ring—are described as having substantially reduced or negligible NK1 receptor occupancy relative to the parent drug, and the triazolone ring is explicitly identified as a structural alert for metabolic liability that also constitutes a pharmacophore for target engagement [2][3]. While Defluoro Aprepitant retains the triazolone ring and was originally investigated as a potential NK1 antagonist in its own right (L-758,298), the dual deletion in the target compound of both the triazolone and the 4-fluorophenyl group is expected to abolish receptor binding, rendering it pharmacologically silent and suitable exclusively as an analytical marker rather than a bioactive comparator.

Structure-activity relationship NK1 receptor Pharmacophore Metabolite differentiation

Primary Procurement and Application Scenarios for Des-(4-fluoro-1,2,4-triazol-3-one-5-methyl) Aprepitant HCl (CAS 874460-46-5)


HPLC System Suitability and Peak Identification in Compendial Aprepitant Organic Impurities Testing

This compound is procured as a retention time marker and resolution check standard during USP-compliant organic impurities testing of Aprepitant API. In the compendial gradient method (L1 column, UV 210 nm, acetonitrile/phosphate buffer), its high LogP (5.82 vs. Aprepitant 4.23) ensures it elutes in a retention window distinct from Desfluoro Aprepitant (RRT 0.85) and the parent peak (RRT 1.0), providing a supplementary system suitability marker for assessing column selectivity and gradient reproducibility across different L1 column brands [1]. Laboratories procuring this standard can independently verify that their chromatographic system achieves adequate separation from the API peak, satisfying ICH Q2(R1) specificity requirements [2].

Impurity Quantitation and Response Factor Determination for ANDA Regulatory Submissions

As an unspecified impurity subject to the NMT 0.10% USP limit—which is 33% more stringent than the NMT 0.15% applied to Desfluoro Aprepitant—this reference standard is essential for generating accuracy, precision, and linearity validation data at concentrations bracketing the 0.05%–0.15% range [1]. Because the compound lacks the triazolone chromophore, its UV response factor at 210 nm may differ from Aprepitant; procurement of a well-characterized standard (≥95% purity with full CoA) enables determination of the relative response factor (RRF), which must be applied for accurate area-normalization quantitation per the USP external standard method [2].

LC-MS/MS Method Development for Selective Detection of Des-Triazolone Impurities in Aprepitant API and Formulations

The 78.6 Da mass deficit relative to Aprepitant, combined with the 60.6 Da deficit relative to Defluoro Aprepitant, enables development of highly selective multiple reaction monitoring (MRM) transitions without cross-talk from the parent drug or other structurally related impurities [1]. This compound serves as an ideal tuning and optimization standard for mass spectrometric methods targeting the des-triazolone impurity class, which includes process-related byproducts formed when the triazolone N-alkylation step proceeds incompletely during Aprepitant synthesis [2].

Forced Degradation Studies to Demonstrate Stability-Indicating Power of Aprepitant HPLC Methods

The N-dealkylation of the triazolone ring is a known degradation pathway of Aprepitant under acidic and oxidative stress conditions [1]. This compound, as a synthetic surrogate of the des-triazolone degradant, is used to spike stressed samples in forced degradation studies (acid hydrolysis, oxidative challenge, thermal stress) to confirm that the analytical method can resolve the degradant peak from the API and from other specified impurities. The demonstrated stability-indicating capability is a critical element of the method validation package required for ANDA filing [2].

Quote Request

Request a Quote for Des-(4-fluoro-1,2,4-triazol-3-one-5-methyl (2R,3S,1'S)-Aprepitant Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.